4-Chlorobenzyl cyanide-d4 physical properties
4-Chlorobenzyl cyanide-d4 physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-Chlorobenzyl cyanide. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
4-Chlorobenzyl cyanide-d4, also known as (4-Chlorophenyl)acetonitrile-d4, is the deuterium-labeled form of 4-Chlorobenzyl cyanide. The primary distinction is the replacement of four hydrogen atoms on the benzene ring with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is crucial for its use in mass spectrometry-based analytical methods.
Below is a summary of the key physical and chemical properties for both 4-Chlorobenzyl cyanide-d4 and its non-deuterated counterpart.
| Property | 4-Chlorobenzyl cyanide-d4 | 4-Chlorobenzyl cyanide |
| Molecular Formula | C₈H₂D₄ClN | C₈H₆ClN[1] |
| Molecular Weight | 155.62 g/mol | 151.59 g/mol [1] |
| CAS Number | 1219804-00-8 | 140-53-4 |
| Appearance | - | Colorless to pale yellow solid or liquid |
| Melting Point | - | 25-28 °C |
| Boiling Point | - | 265-267 °C |
| Density | - | ~1.19 g/mL |
| Solubility | - | Low in water, soluble in acetone and ethanol |
| Purity | Typically ≥98 atom % D | - |
Synthesis Protocols
General Synthesis of 4-Chlorobenzyl Cyanide (Non-Deuterated)
A widely used method for the synthesis of 4-chlorobenzyl cyanide is the reaction of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.
Experimental Protocol:
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Reaction Setup: In a multi-neck flask equipped with a reflux condenser, internal thermometer, and a dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride (as a phase-transfer catalyst), and 660 mL of water are combined.[2][3]
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Heating: The mixture is heated to 90 °C.[2]
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Addition of Reactant: At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of one hour.
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Reaction: The mixture is stirred for an additional two hours at 90 °C.
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Workup: After cooling to approximately 35 °C, the organic phase is separated.
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Purification: The organic phase is washed with water and then purified by fractional distillation to yield 4-chlorobenzyl cyanide.
For the synthesis of 4-Chlorobenzyl cyanide-d4, the starting material would be 4-chlorobenzyl chloride-d4, where the four hydrogens on the benzene ring are replaced with deuterium. The subsequent reaction with sodium cyanide would proceed in a similar manner to yield the desired deuterated product.
Applications in Research and Drug Development
The primary application of 4-Chlorobenzyl cyanide-d4 is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is a gold-standard technique in analytical chemistry for several reasons:
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Similar Chemical and Physical Properties: The deuterated standard behaves nearly identically to the non-deuterated analyte during sample preparation, extraction, and chromatographic separation.
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Mass Distinction: The mass difference between the analyte and the internal standard allows for their distinct detection and quantification by a mass spectrometer.
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Accurate Quantification: By adding a known amount of the deuterated internal standard to a sample, any loss of the analyte during sample processing can be corrected for, leading to more accurate and precise quantification.
4-Chlorobenzyl cyanide itself is a precursor in the synthesis of various pharmaceuticals and pesticides. Therefore, 4-Chlorobenzyl cyanide-d4 can be used as an internal standard in the analysis of these parent compounds or their metabolites during drug development and environmental monitoring.
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical workflow for using 4-Chlorobenzyl cyanide-d4 as an internal standard in a quantitative analytical method.
Logical Relationship: Analyte and Internal Standard in Mass Spectrometry
The core principle behind using a deuterated internal standard is its co-elution with the analyte in the chromatographic system and its distinct mass-to-charge ratio (m/z) in the mass spectrometer.
